tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
CAS No.: 942207-22-9
Cat. No.: VC11485609
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942207-22-9 |
|---|---|
| Molecular Formula | C15H27N3O3 |
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | ZLHYIUKQLRZKRV-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N2CCNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2 |
Introduction
Given the lack of specific information on this compound, we will explore related compounds and their properties to provide a comprehensive understanding of its potential characteristics and applications.
tert-Butyl (2R)-2-(Methoxymethyl)piperazine-1-Carboxylate
-
Molecular Formula: C11H22N2O3
-
Molecular Weight: 230.30 g/mol
tert-Butyl (2R)-2-(Aminomethyl)piperidine-1-Carboxylate
-
Molecular Formula: C11H22N2O2
-
Molecular Weight: Not specified, but similar compounds typically have weights around 200-250 g/mol .
tert-Butyl 4-(Piperidine-4-Carbonyl)piperazine-1-Carboxylate
-
Molecular Formula: C15H27N3O3
-
Molecular Weight: Not specified, but based on the formula, it would be around 300 g/mol .
Potential Applications
Piperidine and piperazine derivatives are widely used in pharmaceutical chemistry due to their ability to interact with biological targets. These compounds can serve as intermediates in the synthesis of drugs, particularly those targeting neurological disorders or acting as enzyme inhibitors.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves protecting group strategies, where the tert-butyl group serves as a protecting group for the carboxyl function. Reactions might include coupling reactions to form the carbonyl linkage between the piperidine and piperazine rings.
Safety and Handling
When handling organic compounds like these, it is essential to follow proper safety protocols, including wearing protective gear and working in a well-ventilated area. Compounds with similar structures can cause skin irritation and respiratory issues upon exposure .
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| tert-Butyl (2R)-2-(Methoxymethyl)piperazine-1-Carboxylate | C11H22N2O3 | 230.30 |
| tert-Butyl (2R)-2-(Aminomethyl)piperidine-1-Carboxylate | C11H22N2O2 | Not Specified |
| tert-Butyl 4-(Piperidine-4-Carbonyl)piperazine-1-Carboxylate | C15H27N3O3 | Not Specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume